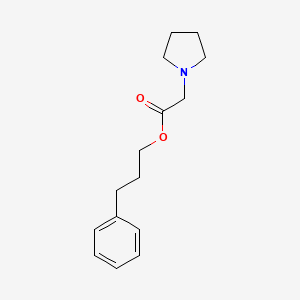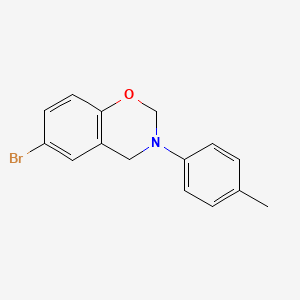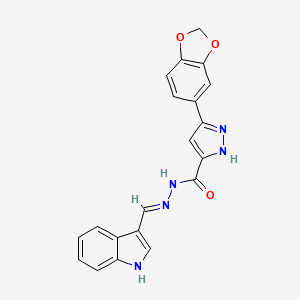
4,6-Dichloro-2-(methylsulfanyl)-5-(4-propoxybenzyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-DICHLORO-2-(METHYLSULFANYL)-5-[(4-PROPOXYPHENYL)METHYL]PYRIMIDINE is a complex organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-DICHLORO-2-(METHYLSULFANYL)-5-[(4-PROPOXYPHENYL)METHYL]PYRIMIDINE typically involves multi-step organic reactions. One common method involves the selective and sequential palladium-catalyzed cross-coupling reactions using triorganoindium reagents . This methodology is efficient and versatile, allowing the synthesis of various non-symmetrical pyrimidines functionalized at the C-4 and C-6 positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often involving rigorous purification steps such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4,6-DICHLORO-2-(METHYLSULFANYL)-5-[(4-PROPOXYPHENYL)METHYL]PYRIMIDINE undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfone or reduced to a sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, triorganoindium reagents, and various nucleophiles such as amines and thiols . Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidines, while oxidation reactions can produce sulfone derivatives .
Aplicaciones Científicas De Investigación
4,6-DICHLORO-2-(METHYLSULFANYL)-5-[(4-PROPOXYPHENYL)METHYL]PYRIMIDINE has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of bioactive compounds with potential therapeutic applications.
Material Science: The compound is utilized in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a tool in studying various biological processes and pathways.
Mecanismo De Acción
The mechanism of action of 4,6-DICHLORO-2-(METHYLSULFANYL)-5-[(4-PROPOXYPHENYL)METHYL]PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules . This interaction can modulate various biological activities, making it a valuable compound in drug discovery and development .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
4,6-DICHLORO-2-(METHYLSULFANYL)-5-[(4-PROPOXYPHENYL)METHYL]PYRIMIDINE is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its ability to undergo selective reactions and form diverse derivatives makes it a versatile compound in various fields of research .
Propiedades
Fórmula molecular |
C15H16Cl2N2OS |
|---|---|
Peso molecular |
343.3 g/mol |
Nombre IUPAC |
4,6-dichloro-2-methylsulfanyl-5-[(4-propoxyphenyl)methyl]pyrimidine |
InChI |
InChI=1S/C15H16Cl2N2OS/c1-3-8-20-11-6-4-10(5-7-11)9-12-13(16)18-15(21-2)19-14(12)17/h4-7H,3,8-9H2,1-2H3 |
Clave InChI |
ULGNLOQEJRSZPU-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=C(C=C1)CC2=C(N=C(N=C2Cl)SC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-heptylsulfanyl-12,12-dimethyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11646515.png)

![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B11646537.png)
![8,9-Bis(4-methoxyphenyl)-2-(4-methylphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11646544.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2,4-dichlorobenzamide](/img/structure/B11646549.png)
![(4E)-1-(3-chlorophenyl)-4-{[5-(2,4-difluorophenyl)furan-2-yl]methylidene}pyrazolidine-3,5-dione](/img/structure/B11646555.png)

![(2E)-N-benzyl-2-cyano-3-[2-(morpholin-4-yl)-5-nitrophenyl]prop-2-enamide](/img/structure/B11646569.png)
![methyl 6-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B11646582.png)

![4-methyl-2-[4-(4-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B11646593.png)
![4-[(2-chloro-4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11646601.png)
![N-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B11646605.png)
